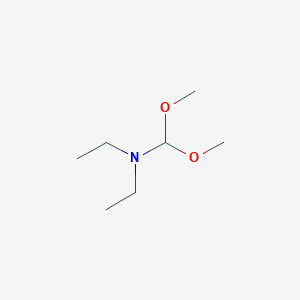

N-(Dimethoxymethyl)-N-ethylethanamine

Overview

Description

N-(Dimethoxymethyl)-N-ethylethanamine, also known as 1,1-Dimethoxy-N,N-dimethylmethanamine, is a chemical compound used as a reagent in the formation of pyridine derivatives that exhibit inhibition against PI3 kinase p110α enzymes . It is also known by other names such as 1,1-Dimethoxy-trimethylamine, (Dimethoxymethyl)dimethylamine, (Dimethylamino)dimethoxymethane, (Dimethylamino)formaldehyde Dimethyl Acetal, and 1,1-Dimethoxytrimethylamine .

Molecular Structure Analysis

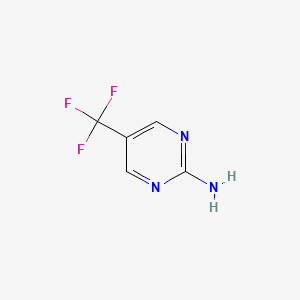

The molecular formula of N-(Dimethoxymethyl)-N-ethylethanamine is C5H13NO2 . The molecular weight is 119.1622 . The IUPAC Standard InChI is InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 .

Scientific Research Applications

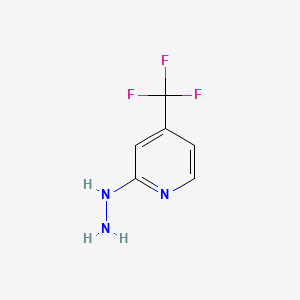

Intermediate in Pyridine Derivatives Synthesis

N-(Dimethoxymethyl)-N-ethylethanamine is used as an intermediate in synthesizing pyridine derivatives, which show inhibition against PI3 kinase p110alfa enzymes. These derivatives are significant in medicinal chemistry due to their potential therapeutic applications .

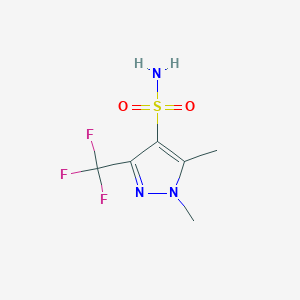

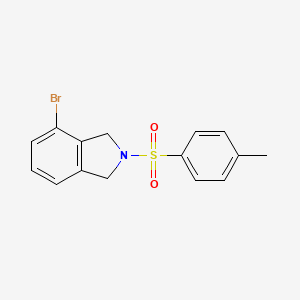

Derivatization of Primary Sulfonamides

The compound is utilized for the derivatization of primary sulfonamides, which are a class of organic sulfur compounds that have a wide range of applications, including as antibiotics .

Preparation of Formamidine Derivatives

It is also employed in preparing formamidine derivatives. Formamidines have various applications, particularly in agriculture and pharmaceuticals as pesticides and drug intermediates .

4. Methylating Agent for Acids, Amines, Thiols, and Amino Acids N-(Dimethoxymethyl)-N-ethylethanamine serves as an excellent methylating agent for acids, amines, thiols, and amino acids. Methylation is a crucial step in modifying the chemical properties of compounds for different industrial applications .

Synthesis of Pharmaceuticals

It is a reliable methylation agent mainly applied in synthesizing pharmaceuticals. The ability to introduce methyl groups is essential in drug design and modification .

Crop Protection Agents

The compound is used in creating crop protection agents. These agents protect crops from pests and diseases, contributing to agricultural productivity .

Cosmetics Industry Applications

A third field of application is the cosmetics industry, where it is used for hair care products among other cosmetic items .

properties

IUPAC Name |

N-(dimethoxymethyl)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-5-8(6-2)7(9-3)10-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKJWXBGYXJIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508767 | |

| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Dimethoxymethyl)-N-ethylethanamine | |

CAS RN |

4432-76-2 | |

| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)